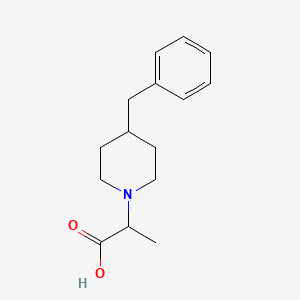

2-(4-Benzylpiperidin-1-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-12(15(17)18)16-9-7-14(8-10-16)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURDNKWWNOLVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(4-Benzylpiperidin-1-yl)propanoic Acid and its Analogues

The synthesis of this compound can be achieved through several established methodologies, primarily involving the N-alkylation of 4-benzylpiperidine (B145979) or reductive amination procedures.

One common approach is the direct N-alkylation of 4-benzylpiperidine with a 2-halopropanoic acid derivative, such as ethyl 2-bromopropionate, followed by hydrolysis of the resulting ester. The reaction is typically carried out in the presence of a base, like potassium carbonate, in a suitable solvent such as acetonitrile (B52724) or DMF. nih.gov To circumvent the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to ensure the piperidine (B6355638) remains in excess. nih.gov

Alternatively, reductive amination offers another viable pathway. This involves the reaction of a piperidine derivative with a keto-acid or its ester, such as pyruvic acid or an pyruvate (B1213749) ester, in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. organic-chemistry.orgarkat-usa.org Biocatalytic reductive amination using enzymes like reductive aminases (RedAms) is also an emerging green alternative. researchgate.netchim.it

A plausible, though less direct route, involves the synthesis of 2-[(4-benzylpiperidinyl)] derivatives by refluxing a tosylate of a suitable hydroxypropanoate with 4-benzylpiperidine in a solvent like toluene (B28343). nih.gov

Stereoselective Synthesis Approaches and Chiral Resolution Techniques

The presence of a chiral center at the C2 position of the propanoic acid moiety necessitates stereoselective synthetic strategies or chiral resolution to obtain enantiomerically pure forms.

Asymmetric synthesis can be approached by employing chiral auxiliaries. For instance, a chiral oxazolidinone can be used for the diastereoselective alkylation with a suitable electrophile to construct the stereocenter on the propanoic acid fragment before its attachment to the piperidine ring. researchgate.net

Chiral resolution of the racemic acid is a common and effective method. This can be achieved through several techniques:

Classical Resolution: Formation of diastereomeric salts using a chiral resolving agent, such as a chiral amine or acid, followed by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers. nih.govmdpi.com Polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, and protein-based columns, such as those with α1-acid glycoprotein, have been successfully used for the resolution of similar chiral acids and their derivatives. nih.govunife.it

Enzymatic Resolution: Dynamic kinetic resolution (DKR) using enzymes like stereoselective amino acid amidases can be employed to resolve amino acid amides, a strategy that could be adapted for the amide derivatives of the target compound. organic-chemistry.org

The following table summarizes common chiral resolution techniques applicable to compounds like this compound:

| Resolution Technique | Description | Key Considerations |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Requires a suitable and often expensive resolving agent. The efficiency of separation can be variable. |

| Chiral HPLC | Separation of enantiomers on a column containing a chiral stationary phase. | High efficiency and applicable to a wide range of compounds. The cost of chiral columns can be high. nih.govmdpi.comunife.it |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer, allowing for separation. | High enantioselectivity and mild reaction conditions. Enzyme stability and substrate specificity can be limiting factors. organic-chemistry.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for the N-alkylation of piperidines include the choice of solvent, base, temperature, and the nature of the leaving group on the alkylating agent. nih.gov For instance, using a non-polar aprotic solvent like dichloromethane (B109758) (DCM) might be more effective than a polar protic solvent like ethanol (B145695) in certain N-alkylation reactions to avoid side reactions of the alkylating agent with the solvent. mdpi.com The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can also be beneficial. nih.gov Microwave-assisted synthesis has been shown to accelerate reaction times for N-alkylation of piperidines. mdpi.com

For reductive amination, the choice of the reducing agent and the control of pH are critical. Sodium triacetoxyborohydride is often preferred as it is milder and more selective than sodium borohydride (B1222165). organic-chemistry.org

Precursor Chemistry: Synthesis and Derivatization of 4-Benzylpiperidine and Related Intermediates

The primary precursor, 4-benzylpiperidine, is commercially available but can also be synthesized through various routes. A common laboratory synthesis involves the reaction of 4-cyanopyridine (B195900) with toluene to yield 4-benzylpyridine, which is then subjected to catalytic hydrogenation to saturate the pyridine (B92270) ring. chemicalbook.comwikipedia.org

Derivatization of 4-benzylpiperidine is a key strategy for creating a diverse range of analogues. The secondary amine of 4-benzylpiperidine is a nucleophilic center that readily undergoes various chemical transformations.

Common derivatization reactions include:

N-Alkylation: Reaction with various alkyl halides or tosylates to introduce different substituents on the piperidine nitrogen. nih.govnih.gov

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination allows for the introduction of aryl or heteroaryl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. organic-chemistry.org

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce more complex N-substituents. organic-chemistry.orgarkat-usa.org

The use of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is often employed during synthetic sequences to control reactivity. The Boc group can be introduced by reacting 4-benzylpiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be readily removed under acidic conditions. organic-chemistry.org

Functional Group Interconversions and Derivatization Strategies of the Core Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

Modification of the Propanoic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations:

Esterification: The carboxylic acid can be converted to its corresponding esters by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. nih.gov

Amide Formation: The acid can be coupled with a wide range of primary and secondary amines to generate a diverse library of amides. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). nih.govambeed.com

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-benzylpiperidin-1-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). ajchem-a.combeilstein-journals.org It is important to note that milder reducing agents like sodium borohydride are generally not effective for the reduction of carboxylic acids. ajchem-a.com

Derivatization for Analytical Purposes: The carboxylic acid can be derivatized to enhance its detection in analytical techniques. For example, derivatization with N-(4-aminophenyl)piperidine can significantly improve its detection by supercritical fluid chromatography-mass spectrometry (SFC-MS). psu.edunih.gov

The following table outlines common derivatization reactions of the propanoic acid moiety:

| Reaction | Reagents and Conditions | Product |

| Esterification | R'-OH, H⁺ (catalyst) | Ester (R-COOR') |

| Amide Formation | R'R''NH, Coupling Agent (e.g., DCC, EDC) | Amide (R-CONR'R'') |

| Reduction | 1. LiAlH₄, 2. H₃O⁺ | Primary Alcohol (R-CH₂OH) |

| Analytical Derivatization | N-(4-aminophenyl)piperidine, HATU, DIPEA | Amide for enhanced MS detection |

Structural Modifications on the Piperidine Ring System

The piperidine ring itself can be a target for structural modifications, although this often requires more complex synthetic strategies starting from piperidone precursors. researchgate.net

Substitution on the Piperidine Ring: Introduction of substituents at various positions on the piperidine ring can significantly influence the biological activity of the molecule. This is often achieved by starting with a substituted piperidone and building the rest of the molecule from there. researchgate.netnih.gov

Spirocyclization: The formation of spirocyclic structures at the C4 position of the piperidine ring is a strategy to introduce conformational constraints and explore new chemical space. This can be accomplished through intramolecular cyclization reactions or by starting with a spirocyclic piperidone precursor. nih.govresearchgate.net For example, new spiro-piperidine derivatives have been synthesized in a one-pot fashion using ionic liquids. nih.gov

Substituent Effects and Modifications on the Benzyl (B1604629) Moiety

The functionalization of the benzyl group in this compound offers a valuable opportunity to modulate the compound's chemical and physical properties. The introduction of substituents onto the phenyl ring of the benzyl moiety can significantly influence the electronic environment of the benzylic carbon and, consequently, affect the synthetic accessibility and reactivity of the entire molecule. These modifications are typically introduced by selecting an appropriately substituted benzyl halide or a related electrophile during the synthesis of the parent compound.

The primary synthetic route to introduce a substituted benzyl group involves the N-alkylation of a piperidine precursor, such as a 2-(piperidin-4-yl)propanoic acid derivative, with a substituted benzyl halide (e.g., chloride or bromide). The nature of the substituent on the benzyl halide can have a pronounced effect on the rate and efficiency of this nucleophilic substitution reaction. The reaction generally proceeds via an S(_N)2 mechanism, although an S(_N)1 pathway can become more significant with substituents that strongly stabilize a benzylic carbocation. stackexchange.comyoutube.com

Electron-withdrawing groups (EWGs), such as nitro (–NO(_2)) or cyano (–CN) groups, on the phenyl ring decrease the electron density at the benzylic carbon. This makes the carbon more electrophilic and can accelerate the rate of an S(_N)2 reaction with a nucleophile like the piperidine nitrogen. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (–OCH(_3)) or methyl (–CH(_3)) groups, increase the electron density at the benzylic carbon. This can slow down the rate of an S(_N)2 reaction by reducing the electrophilicity of the reaction center. However, EDGs can significantly stabilize the transition state of an S(_N)1 reaction by stabilizing the forming carbocation. stackexchange.com

The following table illustrates the hypothetical effect of different substituents on the benzyl moiety on the outcome of the N-alkylation of a 2-(piperidin-4-yl)propanoic acid precursor. The data are representative and based on established principles of organic chemistry.

Table 1: Effect of Benzyl Substituents on a Representative N-Alkylation Reaction

| Substituent (X) on Benzyl Bromide | Electronic Effect of X | Expected Reactivity in S(_N)2 Reaction | Hypothetical Reaction Time (hours) | Hypothetical Yield (%) |

| 4-NO(_2) | Strong Electron-Withdrawing | Increased | 4 | 92 |

| 4-CN | Moderate Electron-Withdrawing | Increased | 6 | 88 |

| 4-Cl | Weak Electron-Withdrawing | Slightly Increased | 8 | 85 |

| H | Neutral | Baseline | 10 | 80 |

| 4-CH(_3) | Weak Electron-Donating | Slightly Decreased | 12 | 75 |

| 4-OCH(_3) | Strong Electron-Donating | Decreased | 16 | 70 |

Beyond influencing the synthesis, modifications to the benzyl moiety can also be used to fine-tune the physicochemical properties of the final compound, such as its lipophilicity, solubility, and potential for intermolecular interactions. These modifications are a key strategy in medicinal chemistry for optimizing the properties of a lead compound. For example, the introduction of polar substituents can enhance aqueous solubility, while nonpolar substituents can increase lipophilicity.

Molecular Target Identification and Mechanistic Elucidation

Investigation of Primary Molecular Targets and Ligand-Receptor Interactions

The 4-benzylpiperidine (B145979) moiety is a key structural feature in a class of compounds known for their interaction with specific neurotransmitter receptors. While data on 2-(4-Benzylpiperidin-1-yl)propanoic acid is not available, the extensive research on its structural analogs provides a strong basis for predicting its likely molecular targets.

The primary and most extensively studied molecular target for compounds containing the 4-benzylpiperidine scaffold is the N-Methyl-D-Aspartate (NMDA) receptor, and more specifically, the GluN2B subunit. nih.govnih.gov The prototypical compound for this class is ifenprodil (B1662929), which demonstrates high affinity and selectivity for GluN2B-containing NMDA receptors. nih.gov

The general pharmacophore for GluN2B antagonism includes two aromatic rings connected by a linker that contains a basic nitrogen atom. nih.gov In many potent antagonists, the 4-benzylpiperidine group serves as one of these aromatic rings and provides the essential basic nitrogen. nih.gov This structural motif is crucial for the interaction with the receptor. The binding site for ifenprodil and related compounds is not the agonist-binding site for glutamate (B1630785) or glycine, but an allosteric modulatory site located at the interface of the GluN1 and GluN2B N-terminal domains (NTDs). researchgate.net

The affinity of these compounds for the GluN2B subunit can be remarkably high. For instance, the (1R,2R)-stereoisomer of ifenprodil exhibits a Ki value of 5.8 nM for GluN2B-NMDA receptors. nih.gov The stereochemistry of the molecule plays a critical role in its binding and activity. nih.gov

| Compound | Ki (nM) | Reference |

|---|---|---|

| (1R,2R)-Ifenprodil | 5.8 | nih.gov |

| (1S,2S)-Ifenprodil | Data not specified | nih.gov |

| (1R,2S)-Ifenprodil | Data not specified | nih.gov |

| (1S,2R)-Ifenprodil | Data not specified | nih.gov |

Beyond the NMDA receptor, the 4-benzylpiperidine scaffold has been identified in ligands for other biomolecular targets. Notably, certain derivatives show significant affinity for sigma receptors (σ1 and σ2). nih.gov For example, some novel ifenprodil analogs have been synthesized and evaluated for their sigma receptor binding affinities. mdpi.comsemanticscholar.org This suggests that compounds like this compound could potentially interact with these receptors.

Additionally, some compounds incorporating the 4-benzylpiperidine moiety have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov The basic nitrogen of the piperidine (B6355638) ring is a common feature in many cholinesterase inhibitors. Furthermore, the 4-benzylpiperidine structure itself has been shown to act as a monoamine releasing agent, with a preference for norepinephrine (B1679862) and dopamine (B1211576) over serotonin, and as a weak monoamine oxidase (MAO) inhibitor. wikipedia.org

Elucidation of Mechanisms of Action at the Subcellular and Cellular Levels (e.g., Allosteric Modulation, Antagonism)

The mechanism of action for 4-benzylpiperidine-containing compounds at the GluN2B receptor is primarily through negative allosteric modulation. mdpi.comsemanticscholar.org This means they bind to a site on the receptor that is distinct from the agonist binding site and, by doing so, they reduce the probability of the ion channel opening in response to agonist binding. researchgate.net This inhibitory action is non-competitive and voltage-independent. researchgate.net

Ifenprodil, the archetypal compound, functions as an allosteric inhibitor. researchgate.net It stabilizes a conformation of the GluN1/GluN2B N-terminal domain heterodimer that is not conducive to channel activation. nih.gov This leads to a reduction in the ion flux through the NMDA receptor channel, thereby antagonizing the excitatory effects of glutamate. The (1R)-configuration of ifenprodil analogs appears to be crucial for this potent inhibitory activity at the ion channel. nih.gov

Post-Binding Events and Downstream Signaling Pathway Analysis

The direct consequence of the binding of a GluN2B-selective antagonist, such as ifenprodil, is the inhibition of Ca2+ influx through the NMDA receptor ion channel. This reduction in calcium entry into the neuron has significant effects on downstream signaling pathways. NMDA receptor activation is a key trigger for a multitude of intracellular signaling cascades that are involved in synaptic plasticity, gene expression, and, in cases of overactivation, excitotoxicity.

By blocking the GluN2B-containing NMDA receptors, these compounds can prevent the overstimulation of these pathways. For instance, they can confer neuroprotective effects by mitigating glutamate-induced excitotoxicity. researchgate.net However, specific and detailed analyses of the downstream signaling pathways directly modulated by this compound are not available. Research on ifenprodil and its analogs suggests that their effects would be most pronounced in signaling pathways that are preferentially coupled to GluN2B-containing NMDA receptors. The precise nature of these downstream effects remains an active area of research for this class of compounds.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Elements Critical for Observed Biological Activities

The fundamental pharmacophore of this class of compounds consists of three key regions: an acidic head group, a central piperidine (B6355638) ring, and a lipophilic benzyl (B1604629) tail. Studies on analogs acting as inhibitors of the KEAP1/NRF2 protein-protein interaction have identified three energetic "hot spots" where the ligand interacts with the protein. nih.gov The core structure, comprising the benzylpiperidine moiety, serves as a versatile scaffold.

Impact of Stereochemistry on Ligand-Target Recognition and Potency

Stereochemistry at the chiral center of the 2-propanoic acid moiety plays a decisive role in biological activity. It is a common principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies. For instance, in a study of two potent OXE receptor antagonists with a chiral center, chiral high-performance liquid chromatography (HPLC) separation revealed that one enantiomer was over 300 times more potent than the other. nih.gov This highlights the critical importance of a specific three-dimensional arrangement of atoms for optimal ligand-target recognition. The difference in potency is attributed to the ability of the more active enantiomer to achieve a more favorable binding orientation within the target's active site.

While direct stereochemical studies on 2-(4-Benzylpiperidin-1-yl)propanoic acid itself were not detailed in the provided results, the principle is well-established for analogous structures. The spatial orientation of the carboxyl group and the methyl group relative to the plane of the piperidine ring dictates how the molecule fits into a binding site, influencing the strength of the interaction.

Systematic Structural Modifications and Their Influence on Biological Response

Systematic modifications of the this compound structure have been extensively performed to probe the SAR and optimize activity. These changes target the acidic group, the linker, and the aromatic rings.

The nature of the acidic head group and the length of the linker connecting different parts of the molecule are critical determinants of activity. Replacing the carboxylic acid with other groups can modulate the compound's acidity, polarity, and ability to form hydrogen bonds, thereby affecting its binding affinity. mdpi.com

The length of the linker connecting the 1-benzylpiperidine (B1218667) moiety to another part of the molecule has been shown to be crucial for sigma-1 receptor affinity. In a series of pyridine-based analogs, increasing the linker length from a direct amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in a progressive increase in binding affinity for the human sigma-1 receptor. nih.gov This suggests an optimal distance is required to position the key interacting moieties within the receptor's binding site.

Table 1: Effect of Linker Length on Sigma-1 Receptor Affinity

| Compound Series | Linker (n) | hσ1R Affinity (Ki, nM) |

| Pyridine (B92270) Analog | 0 | 29.2 |

| Pyridine Analog | 2 | 7.57 |

| Pyridine Analog | 3 | 2.97 |

| Pyridine Analog | 4 | 3.97 |

Data sourced from a study on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles. nih.gov

Modifications to the benzyl and piperidine rings have profound effects on biological activity. For a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogs targeting sigma receptors, substitutions on the benzyl group's aromatic ring generally led to a similar or slightly decreased affinity for sigma-1 receptors. nih.gov However, in a different series of N-(piperidin-4-yl)-naphthamides, halogen and methyl substitutions at the 3- or 4-position of the benzyl group were found to increase affinity for the D4.2 receptor. nih.gov Specifically, 3-methoxy, 3-methyl, and 4-methyl substituents were favorable for D4.2 affinity, whereas halogens reduced it. nih.gov

In the context of anti-HIV-1 agents targeting the CCR5 receptor, the introduction of polar substituents onto the phenyl ring of the 4-benzylpiperidine (B145979) moiety enhanced inhibitory activity. nih.gov This indicates that for certain targets, polar interactions in this region are beneficial.

For sigma-1 receptor ligands, replacing the phenyl ring of an acetamide (B32628) moiety attached to the piperidine nitrogen with other aromatic systems like thiophene, naphthyl, or indole (B1671886) had no significant effect on affinity. nih.gov In contrast, replacement with imidazole (B134444) or pyridyl rings caused a drastic (>60-fold) loss in affinity. nih.gov Halogen substitution on both the benzyl ring and a phenylacetamide moiety resulted in a significantly increased affinity for sigma-2 receptors. nih.gov

Table 2: Effect of Benzyl Ring Substitution on D4.2 Receptor Affinity

| Series | Substituent on Benzyl Ring | Effect on D4.2 Affinity |

| 1-Naphthamide | 3- or 4-Halogen | Increased |

| 1-Naphthamide | 3- or 4-Methyl | Increased |

| 2-Naphthamide | 3-Methoxy | Favorable |

| 2-Naphthamide | 3-Methyl | Favorable |

| 2-Naphthamide | 4-Methyl | Favorable |

| 2-Naphthamide | Halogens | Reduced |

Data sourced from a study on substituted piperidine naphthamides. nih.gov

The three-dimensional conformation of the molecule is a critical factor that underpins the observed SAR. The development of potent inhibitors of the KEAP1-NRF2 interaction revealed that considering ligand conformational stabilization was important for achieving high affinity. nih.gov Evidence for preorganization of the lead compound, where the molecule already exists in a shape conducive to binding, may contribute to its high potency and cellular activity. nih.gov This pre-organized, low-energy conformation minimizes the entropic penalty upon binding to the target protein, thus enhancing affinity. The flexibility of the piperidine ring and the rotational freedom around the single bonds connecting the various moieties allow the molecule to adopt different shapes, but only a specific conformation is typically active at the biological target.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode of a ligand within the active site of a protein, which in turn helps in estimating the binding affinity.

In studies of compounds structurally related to 2-(4-Benzylpiperidin-1-yl)propanoic acid, molecular docking has been instrumental. For instance, in the investigation of novel arylpiperazine derivatives as potential androgen receptor (AR) antagonists, docking studies were performed to elucidate the binding interactions within the AR ligand-binding pocket. researchgate.netfrontiersin.org These studies revealed that the interactions were primarily hydrophobic in nature. frontiersin.org Similarly, docking studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogues as sigma-1 (σ1) receptor ligands have been conducted to understand their binding properties. researchgate.net

The general process of molecular docking involves preparing the 3D structures of both the ligand (e.g., an analogue of this compound) and the target protein. The ligand's conformational space is explored to find the best fit within the protein's binding site, which is evaluated using a scoring function. The results provide a model of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in a study of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, docking results showed the N-benzyl-piperidinium system binding to a specific pocket in the σ2 receptor. nih.gov

Below is a table summarizing representative findings from molecular docking studies on compounds with a benzylpiperidine moiety.

| Compound/Analogue Class | Target Protein | Key Findings from Docking |

| Arylpiperazine derivatives | Androgen Receptor (AR) | Binding is primarily driven by hydrophobic interactions within the AR ligand-binding pocket. researchgate.netfrontiersin.org |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-2 Receptor (σ2R) | The N-benzyl-piperidinium system binds to a pocket formed by specific amino acid residues. nih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamide analogues | Sigma-1 Receptor (σ1R) | Used to understand structure-activity relationships and binding affinity. researchgate.net |

Quantum Chemical Studies (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations provide insights into molecular orbitals, charge distribution, and the energies of different molecular conformations.

Furthermore, these studies can elucidate the reactivity of the molecule by calculating parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. Electron density distribution and electrostatic potential maps can reveal the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions, including those with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A QSAR study was conducted on a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners, which are structurally very similar to this compound, for their CCR5 receptor binding affinity. nih.gov This study employed both the Hansch analysis (a 2D-QSAR method) and 3D-QSAR techniques like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA). nih.gov

The Hansch analysis highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov The 3D-QSAR models provided more detailed insights into the structural requirements for activity. The MSA-derived model, which was the most statistically significant, indicated the importance of the relative negative charge (RNCG), with higher values leading to better binding affinity. nih.gov The model also suggested that an increase in the length of the molecule in a specific dimension is beneficial for activity, while an increase in the molecular shadow in a particular plane is detrimental. nih.gov

The following table summarizes some of the key descriptors and their influence on the binding affinity of 3-(4-benzylpiperidin-1-yl)propylamine derivatives as identified in the QSAR study. nih.gov

| QSAR Model/Descriptor | Influence on Binding Affinity |

| Hansch Analysis | |

| Lipophilicity (π) | Important for binding affinity. |

| Electron-donating substituents | Favorable for binding affinity. |

| Molecular Shape Analysis (MSA) | |

| Relative Negative Charge (RNCG) | Higher values lead to increased binding affinity. |

| Relative Negative Charge Surface Area (RNCS) | Detrimental to activity. |

| Length of the molecule (Z dimension) | An increase is conducive to binding affinity. |

| Molecular shadow (XZ plane) | An increase is detrimental to binding affinity. |

| van der Waals area and molecular volume | An increase is conducive to binding affinity. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are invaluable for understanding the conformational flexibility of a ligand and the dynamic nature of its interaction with a protein target.

For a molecule like this compound, MD simulations can provide a deeper understanding of its conformational preferences in different environments, such as in solution or when bound to a protein. These simulations can reveal how the ligand adapts its conformation to fit into the binding site and how the protein itself may undergo conformational changes upon ligand binding (induced fit).

MD simulations can also be used to calculate the binding free energy of a ligand-protein complex, providing a more accurate estimation of binding affinity than docking alone. By simulating the system over a period of time, it is possible to observe the stability of the ligand-protein interactions and identify key residues that are consistently involved in binding. While specific MD simulation studies on this compound were not found in the initial search, this technique is a standard and powerful tool in the computational chemist's arsenal (B13267) for drug discovery projects involving similar molecules.

In Silico Screening and Virtual Library Design for Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally.

Virtual libraries of analogues of a lead compound like this compound can be designed and screened. This process often starts with a known active compound or a pharmacophore model derived from a set of active compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active.

The design of virtual combinatorial libraries involves selecting a core scaffold, such as the benzylpiperidine moiety, and attaching various chemical groups (R-groups) at different positions to generate a large number of virtual compounds. mdpi.com These libraries can then be screened against a target protein using techniques like molecular docking or by filtering based on pharmacophore models. nih.gov For example, a screening compound, N-[2-(4-benzylpiperidin-1-yl)ethyl]-1-(propane-1-sulfonyl)piperidine-4-carboxamide, which is an analogue, is available for drug discovery purposes. chemdiv.com This highlights the use of such compounds in screening campaigns.

The goal of in silico screening and virtual library design is to identify novel compounds with improved potency, selectivity, or pharmacokinetic properties. The most promising candidates identified through virtual screening are then prioritized for synthesis and biological evaluation.

Preclinical Pharmacological Profiling in Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Research (excluding toxicity profiles)

Comprehensive preclinical data regarding the absorption, distribution, metabolism, and excretion (ADME) of the specific chemical compound 2-(4-Benzylpiperidin-1-yl)propanoic acid are not extensively available in the public domain. However, general metabolic pathways for structurally related piperidine-containing compounds have been studied, which may provide some predictive insights.

In Vitro Metabolic Stability and Metabolite Identification Studies

Specific in vitro metabolic stability and metabolite identification studies for this compound have not been detailed in published research. In general, the metabolism of drugs containing a piperidine (B6355638) moiety can involve several biotransformation pathways. The most common metabolic fates for alicyclic amines like piperidine derivatives include N-dealkylation, oxidation of the ring at the alpha-carbon to form lactams, N-oxidation, and ring-opening reactions. acs.orgnih.gov These reactions are primarily catalyzed by cytochrome P450 (CYP450) enzymes, with CYP3A4 being a major contributor for many 4-aminopiperidine (B84694) drugs. acs.orgnih.gov

For compounds containing a benzyl (B1604629) group attached to the piperidine nitrogen, N-debenzylation is a common metabolic pathway. For instance, studies on other N-benzylpiperidine derivatives have shown this to be a significant route of metabolism. The propanoic acid side chain of this compound could also be subject to metabolic reactions, such as glucuronidation.

Without specific experimental data for this compound, a definitive metabolic profile cannot be established.

Distribution Profile in Biological Systems, including Brain Penetration

Detailed tissue distribution and brain penetration data for this compound are not available in the current scientific literature. The ability of a compound to cross the blood-brain barrier (BBB) is influenced by factors such as lipophilicity, molecular weight, and interaction with efflux transporters.

Studies on other 4-benzylpiperidine (B145979) derivatives have shown variable brain penetration. For example, a radiolabeled derivative, 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-[(11)C]one, exhibited extremely low brain uptake in rats. researchgate.net In contrast, another study on benzylpiperidin-4-yl-linked benzylamino benzamides indicated that some derivatives could cross the blood-brain barrier, as suggested by parallel artificial membrane permeability assays. nih.gov Given these conflicting examples within the broader class of benzylpiperidine derivatives, the brain penetration of this compound cannot be predicted without specific experimental investigation.

Excretion Pathway Investigations

Specific studies investigating the excretion pathways of this compound and its metabolites have not been reported. Generally, the excretion of drug compounds and their metabolites occurs through renal and/or biliary routes. The physicochemical properties of the parent compound and its metabolites, such as polarity and molecular weight, will determine the predominant route of elimination. For example, more polar metabolites are typically excreted in the urine, while larger, more lipophilic compounds may be eliminated in the bile. nih.gov Without experimental data, the primary excretion route for this compound remains unknown.

Development of Chemical Probes and Molecular Imaging Agents

Design and Synthesis of Radiolabeled Derivatives for Molecular Imaging Applications (e.g., Positron Emission Tomography ligands)

The development of radiolabeled ligands based on the benzylpiperidine scaffold has been crucial for in vivo imaging of specific biological targets, particularly sigma receptors, using techniques like Positron Emission Tomography (PET). The design of these imaging agents involves incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), or a gamma-emitter like Iodine-125 (¹²⁵I), into the molecular structure without compromising the compound's affinity and selectivity for its target.

A common strategy for radiosynthesis is the nucleophilic substitution of a suitable precursor. For instance, N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, a potent sigma receptor radioligand, was synthesized by reacting its 2-nitro precursor with [¹⁸F]fluoride. nih.gov This reaction was carried out in dimethyl sulfoxide (DMSO) at 140°C for 20 minutes, followed by HPLC purification, yielding the final product with a specific activity of 0.4-1.0 Ci/µmol. nih.gov This particular derivative demonstrated high affinity for sigma receptors (Ki = 3.4 nM in guinea pig brain membranes) and notable selectivity for the sigma-2 subtype over the sigma-1 subtype. nih.gov

Another successful approach involves the radioiodination of a stannylated precursor. The synthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) utilized an (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide precursor. nih.gov The radiolabeling was achieved using chloramine-T or hydrogen peroxide as an oxidizing agent, resulting in high radiochemical yields of 71-86%. nih.gov This novel radiopharmaceutical showed high affinity for both sigma-1 and sigma-2 receptor subtypes. nih.gov

In vivo studies with these radiolabeled derivatives have confirmed their potential for imaging. For example, N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide showed significant uptake in tumors in mouse models of breast cancer, with tumor-to-muscle and tumor-to-blood ratios of 6.2 and 7.0, respectively, at 1 hour post-injection. nih.gov This uptake was significantly reduced by pretreatment with haloperidol, a known sigma ligand, demonstrating the specificity of the radiotracer for its target. nih.govnih.gov

| Radiolabeled Derivative | Radionuclide | Precursor | Synthesis Method | Key Finding |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | ¹⁸F | 2-Nitrobenzamide derivative | Nucleophilic substitution with [¹⁸F]fluoride | Potential ligand for PET imaging of sigma receptors in breast cancer. nih.govnih.gov |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | ¹²⁵I | 4-tri-butylstannyl benzamide derivative | Radio-iododestannylation | High affinity for both sigma-1 and sigma-2 receptor subtypes. nih.gov |

Application of Affinity Labeling Techniques for Target Validation and Binding Site Characterization

Affinity labeling is a powerful biochemical method used to identify and characterize the binding sites of ligands within their biological targets. nih.gov This technique involves a specially designed chemical probe, derived from a molecule of interest like 2-(4-Benzylpiperidin-1-yl)propanoic acid, which forms a stable, covalent bond with its target protein upon activation. researchgate.net

The design of an affinity probe based on the benzylpiperidine scaffold would typically involve two key modifications:

A Photoreactive Group: A moiety such as an azido group or a benzophenone is incorporated into the molecule. This group is chemically inert in the dark but becomes highly reactive upon exposure to UV light, enabling it to form a covalent bond with nearby amino acid residues in the binding pocket of the target protein. nih.gov

A Reporter Tag: A tag, such as biotin or a fluorescent dye, is often included in the probe's structure. This tag facilitates the detection, isolation, and identification of the protein that has been covalently labeled. researchgate.net

The general workflow for using such a probe for target validation involves incubating the probe with a complex biological sample (e.g., cell lysate or living cells), followed by UV irradiation to induce covalent cross-linking to the target protein(s). The reporter tag is then used to purify the probe-protein complex, for example, using streptavidin beads if the tag is biotin. Finally, the isolated protein is identified using techniques like mass spectrometry. nih.govrsc.org This process not only validates the identity of the molecular target but can also provide information about the specific amino acids that constitute the binding site.

Use as Pharmacological Tools for Receptor and Enzyme Characterization in Research Settings

Derivatives of the this compound scaffold are invaluable pharmacological tools for the in vitro characterization of receptors and enzymes, particularly sigma receptors (σ₁ and σ₂) and, in some cases, cholinesterases. nih.govresearchgate.net These compounds are used in binding assays to determine key pharmacological parameters of newly synthesized molecules or to characterize receptor populations in different tissues.

In competitive binding studies, an unlabeled benzylpiperidine derivative is used to displace a known radiolabeled ligand from its receptor. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), one can calculate its binding affinity (Ki value). For example, competition binding studies of 4-[¹²⁵I]BP in MCF-7 breast tumor cells against known sigma ligands like haloperidol and DTG showed dose-dependent displacement, confirming the presence of sigma receptors and allowing for the determination of the new ligand's affinity. nih.gov

Saturation binding experiments, often analyzed using Scatchard plots, utilize radiolabeled benzylpiperidine derivatives to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. Scatchard analysis of 4-[¹²⁵I]BP binding in MCF-7 cells revealed a Kd of 26 nM and a Bmax of 4000 fmol/mg protein, indicating a high density of sigma receptors in these cells. nih.govresearchgate.net

Furthermore, by testing these compounds against a panel of different receptors and enzymes, their selectivity can be established. For instance, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was found to have a very high affinity for the σ₁ receptor (Ki = 1.45 nM) and was 290-fold selective over the σ₂ subtype. nih.gov This high selectivity makes it a precise tool for studying the function of the σ₁ receptor specifically.

| Compound Derivative | Target | Assay Type | Pharmacological Parameters Measured |

| 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptors | Competition Binding | Ki = 4.6 nM (vs. haloperidol), Ki = 56 nM (vs. DTG) nih.gov |

| 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptors | Saturation Binding (Scatchard) | Kd = 26 nM, Bmax = 4000 fmol/mg protein nih.govresearchgate.net |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 Receptor (hσ₁R) | Competition Binding | Ki = 1.45 nM nih.govresearchgate.net |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | Competition Binding | Ki = 3.4 nM nih.gov |

Future Research Directions and Translational Perspectives

Opportunities for Advanced Asymmetric Synthetic Methodologies and Process Chemistry

The structure of 2-(4-Benzylpiperidin-1-yl)propanoic acid contains a chiral center at the alpha-position of the propanoic acid moiety. Consequently, the development of stereoselective synthetic methods is paramount for accessing its individual enantiomers. The exploration of advanced asymmetric synthesis strategies is a critical first step, as stereoisomers often exhibit distinct pharmacological and toxicological profiles.

Future synthetic research should focus on:

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to direct the stereochemical outcome of alkylation or other bond-forming reactions to establish the chiral center.

Enantioselective Catalysis: Utilizing chiral catalysts, such as metal-organo complexes or organocatalysts, to achieve a highly enantioselective synthesis, which is often more atom-economical. jazindia.com

Resolution Techniques: Developing efficient methods for resolving racemic mixtures of this compound, such as diastereomeric salt formation with chiral resolving agents.

From a process chemistry perspective, the development of a scalable, efficient, and cost-effective synthesis is essential for producing sufficient quantities of the compound for extensive biological evaluation. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and ensuring the final process is robust and reproducible.

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. jazindia.com | High efficiency, atom economy, and potential for large-scale application. |

| Chiral Pool Synthesis | Starting from a readily available, inexpensive, and enantiomerically pure natural product. | Pre-defined stereochemistry can simplify the synthetic route. |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | Can be effective when other asymmetric methods are unsuccessful. |

Elucidation of Novel Biological Activities and Unexplored Targets

The N-benzylpiperidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. rsc.org Derivatives have shown affinity for targets implicated in neurological disorders, such as cholinesterases and sigma receptors. nih.govnih.govnih.gov A crucial future direction is to conduct a broad biological screening of this compound to identify its molecular targets and potential therapeutic applications.

Key areas for investigation include:

Neurological Targets: Given the prevalence of the N-benzylpiperidine moiety in centrally acting agents, screening against a panel of neurotransmitter receptors (e.g., dopamine (B1211576), serotonin, opioid) and enzymes (e.g., acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidases (MAO)) is warranted. nih.govnih.gov

Sigma Receptors: Various N-benzylpiperidine analogues are high-affinity ligands for sigma-1 and sigma-2 receptors, which are implicated in pain, neuroprotection, and cancer. nih.govnih.gov

Anti-proliferative Activity: Investigating the compound's effects on various cancer cell lines to uncover potential utility in oncology. researchgate.net

A systematic approach would involve screening the compound against target families known to interact with its core scaffold, as well as unbiased screening to uncover entirely novel biological activities.

| Potential Biological Target Class | Rationale Based on Structurally Related Compounds | Example Targets |

| Cholinesterases | Many N-benzylpiperidine derivatives are designed as AChE/BuChE inhibitors for Alzheimer's disease. nih.govnih.gov | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) |

| Sigma Receptors | The scaffold is common in high-affinity sigma receptor ligands. nih.govnih.gov | σ1 Receptor, σ2 Receptor |

| G-Protein Coupled Receptors (GPCRs) | The piperidine (B6355638) ring is a common feature in ligands for various GPCRs. | Dopamine Receptors, Serotonin Transporter, Opioid Receptors |

| Ion Channels | Certain piperidine-containing molecules modulate ion channel function. | Calcium, Sodium, Potassium Channels |

Integration with Systems Biology and High-Throughput Screening Approaches

To accelerate the discovery of biological function, modern drug discovery integrates high-throughput screening (HTS) with systems biology. HTS allows for the rapid testing of a compound against thousands of potential targets. nih.govmdpi.com Systems biology, in turn, uses computational models to analyze the complex interactions within biological systems, helping to predict drug effects, identify novel targets, and understand mechanisms of action. drugtargetreview.comnih.govnih.gov

A forward-looking research plan would involve:

Library Synthesis: Creating a focused library of analogues around the this compound scaffold.

High-Throughput Screening: Screening the parent compound and its library against large panels of assays, including biochemical (enzyme/receptor binding) and cell-based assays, to generate a broad biological activity profile. nih.gov

Systems Biology Analysis: Using the HTS data as an input for systems biology models. This can help to identify patterns of activity, predict potential off-target effects, and generate hypotheses about the compound's mechanism of action on a network level. drugtargetreview.com This approach moves beyond a single-target focus to understand how the molecule perturbs entire cellular pathways. nih.gov

Rational Design of Next-Generation Analogues with Enhanced Specificity and Potency for Research Applications

Initial biological screening data provides the foundation for the rational design of second-generation analogues with improved properties. Structure-activity relationship (SAR) studies are central to this effort, systematically modifying the parent structure to enhance potency for a desired target while minimizing activity at others.

Future design strategies could explore modifications at several key positions of the this compound molecule:

Benzyl (B1604629) Moiety: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) on the phenyl ring to probe electronic and steric effects on target binding.

Propanoic Acid Side Chain: Modifying the carboxylic acid to other functional groups like esters, amides, or alcohols to alter physicochemical properties and target interactions. The chain length could also be varied.

Piperidine Ring: Exploring the impact of substitutions on the piperidine ring itself, although this can be more synthetically challenging.

This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and would be essential for optimizing this compound into a selective and potent chemical probe for specific research applications. nih.gov

| Molecular Modification | Potential Goal |

| Substitution on the benzyl ring | Enhance binding affinity, improve selectivity, alter metabolic stability. |

| Esterification/amidation of the carboxylic acid | Improve cell permeability, create prodrugs, explore different binding interactions. |

| Altering the propanoic acid chain length | Optimize positioning within a target's binding pocket. |

| N-debenzylation and re-functionalization | Explore the necessity of the benzyl group and introduce alternative functionalities. |

Exploration of Stereoisomer-Specific Pharmacological Profiles

As previously noted, this compound is a chiral molecule. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have substantially different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects.

Therefore, a critical and non-negotiable avenue of future research is the separate pharmacological evaluation of the (R)- and (S)-enantiomers of this compound. This requires a preceding successful asymmetric synthesis or resolution (as discussed in section 8.1). Once isolated, each enantiomer must be subjected to the full suite of biological assays. This will determine if the observed biological activity is stereoselective and will identify the eutomer (the more active enantiomer). This knowledge is fundamental for any further development or use of the compound as a selective research tool.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.